molecular formula C16H13N3O B5287540 N-(2-methylquinolin-5-yl)nicotinamide

N-(2-methylquinolin-5-yl)nicotinamide

Cat. No.: B5287540
M. Wt: 263.29 g/mol
InChI Key: HIXLPYPPECQUER-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-5-yl)nicotinamide is a synthetic small molecule combining a nicotinamide moiety with a 2-methylquinoline substituent. The nicotinamide component links this compound to the broader family of nicotinamide derivatives, which play critical roles in cellular metabolism, particularly in NAD+ biosynthesis and redox reactions .

Properties

IUPAC Name

N-(2-methylquinolin-5-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-11-7-8-13-14(18-11)5-2-6-15(13)19-16(20)12-4-3-9-17-10-12/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXLPYPPECQUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-5-yl)nicotinamide typically involves the reaction of 2-methylquinoline with nicotinoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-5-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-(2-methylquinolin-5-yl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-5-yl)nicotinamide involves its interaction with various molecular targets and pathways. It is known to influence NAD±dependent enzymes, contributing to redox reactions and energy production in cells. Additionally, it exhibits antioxidant, anti-inflammatory, and antimicrobial activities, which are mediated through its effects on cellular signaling pathways .

Comparison with Similar Compounds

Key Compounds :

  • NAT-1: N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide (thiazolidinone core with 4-methoxyphenyl) .
  • NAT-2 : N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide (bulky, antioxidant substituents) .

Comparison :

  • Core Structure: Unlike N-(2-methylquinolin-5-yl)nicotinamide, NAT-1 and NAT-2 feature a thiazolidinone ring fused to the nicotinamide group.
  • Substituent Effects: The 2-methylquinoline group in the target compound may enhance lipophilicity and π-π stacking compared to the methoxy or phenolic groups in NAT-1/NAT-2. This could influence membrane permeability or target binding .

Functional Comparison with NAD+ Precursors

Key Compounds :

  • Nicotinamide (NAM) : Direct precursor for NAD+ via the salvage pathway .
  • Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN): Key intermediates in NAD+ biosynthesis with enhanced bioavailability .

Comparison :

  • Bioavailability: The quinoline group may reduce solubility compared to NR or NMN, which are water-soluble and efficiently transported into cells .

Analytical Performance of Nicotinamide Analogs

Method : Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) validated for seven nicotinamide compounds, including NMN, NAM, and MeNAM .

Key Parameters :

Compound LOD (μg/mL) Recovery (%) RSD (%)
Nicotinamide 0.075 84.6–108.6 2.1–8.7
NMN 0.600 90.2–102.3 3.5–7.9
MeNAM 0.200 88.1–105.4 4.1–9.4

Implications for this compound:

  • The UPLC-MS/MS method could be adapted for its quantification, though its higher molecular weight and lipophilicity may require adjustments in solvent systems (e.g., increased organic phase) .

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